

# Physical and chemical properties of p-(allyloxy)benzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Allyloxybenzaldehyde

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An In-depth Technical Guide to p-(allyloxy)benzaldehyde

## Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of p-(allyloxy)benzaldehyde (also known as 4-(allyloxy)benzaldehyde). It is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis. This document details the compound's structural and physicochemical properties, spectroscopic data, and key chemical reactions. Furthermore, it outlines standardized experimental protocols for its synthesis and characterization, supported by workflow and pathway diagrams generated using Graphviz to illustrate key processes.

## Chemical Identity

p-(Allyloxy)benzaldehyde is an organic compound featuring a benzaldehyde structure with an allyloxy group substituted at the para position.<sup>[1]</sup> This bifunctional molecule, containing both an aldehyde and an allyl ether group, serves as a valuable intermediate in organic synthesis.<sup>[1]</sup>

Identifier	Value
IUPAC Name	4-(prop-2-en-1-yloxy)benzaldehyde[2]
Synonyms	p-(Allyloxy)benzaldehyde, 4-Allyloxybenzaldehyde, Allyl 4-formylphenyl ether[1][3]
CAS Number	40663-68-1[2][4]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>2</sub> [4][5]
Molecular Weight	162.19 g/mol [5]
InChI Key	TYNJQOJWNMZQFZ-UHFFFAOYSA-N[4][6]
SMILES	C=CCOC1=CC=C(C=C1)C=O[4]

## Physical and Chemical Properties

p-(Allyloxy)benzaldehyde is typically a clear, slightly yellow, viscous liquid at room temperature. [3][7] It is sensitive to air and should be stored accordingly.[3][8] The compound is generally soluble in organic solvents like ethanol and ether but has limited solubility or is immiscible in water.[1][3][8]

Table of Physical Properties:

Property	Value	Reference
Appearance	Clear slightly yellow viscous liquid	[3]
Boiling Point	150-152 °C at 18 mmHg	[5][8]
Density	1.058 g/mL at 25 °C	[8][9]
Refractive Index (n <sub>20</sub> /D)	1.568	[3][8]
Flash Point	>110 °C (>230 °F)	[8][9]
Water Solubility	Immiscible	[3][8]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of p-(allyloxy)benzaldehyde. The key data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are summarized below.

### Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
~3080, ~3020	=C-H (Aromatic & Alkene)	Stretch
~2930, ~2870	-C-H (Alkane)	Stretch
~2820, ~2720	-C-H (Aldehyde)	Stretch (Fermi Doublet)
~1690-1705	C=O (Aromatic Aldehyde)	Stretch (Strong)
~1645	C=C (Alkene)	Stretch
~1600, ~1580, ~1510	C=C (Aromatic)	Stretch
~1250	C-O-C (Aryl Ether)	Asymmetric Stretch
~1025	C-O-C (Alkyl Ether)	Symmetric Stretch

Note: Data is predicted based on characteristic frequencies for the functional groups present. [\[10\]](#)[\[11\]](#)

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR and <sup>13</sup>C NMR spectra are used to determine the carbon-hydrogen framework of the molecule.

Predicted <sup>1</sup>H NMR Spectral Data (in CDCl<sub>3</sub>):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~9.88	s	1H	Aldehyde (-CHO)
~7.83	d	2H	Aromatic (ortho to -CHO)
~7.00	d	2H	Aromatic (ortho to -OAllyl)
~6.05	m	1H	Allyl (-CH=)
~5.43	dd	1H	Allyl (=CH <sub>2</sub> , trans)
~5.32	dd	1H	Allyl (=CH <sub>2</sub> , cis)
~4.60	dt	2H	Allyl (-OCH <sub>2</sub> -)

Note: Predicted chemical shifts are based on analogous structures like benzaldehyde and other substituted aromatic compounds.[\[12\]](#)[\[13\]](#)

Predicted <sup>13</sup>C NMR Spectral Data (in CDCl<sub>3</sub>):

Chemical Shift ( $\delta$ , ppm)	Assignment
~190.7	Aldehyde (C=O)
~163.5	Aromatic (C-O)
~131.9	Aromatic (CH, ortho to -CHO)
~131.0	Aromatic (C-CHO)
~130.1	Allyl (-CH=)
~118.5	Allyl (=CH <sub>2</sub> )
~115.0	Aromatic (CH, ortho to -OAllyl)
~68.9	Allyl (-OCH <sub>2</sub> -)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Key Mass Spectrometry Data:

m/z	Interpretation
162	Molecular Ion $[M]^+$
121	Loss of allyl group ( $-C_3H_5$ )
93	Loss of allyl group and carbonyl group ( $-C_3H_5$ , $-CO$ )
41	Allyl cation $[C_3H_5]^+$

Note: Fragmentation data is based on typical electron ionization (EI) mass spectra.[\[14\]](#)[\[15\]](#)

## Chemical Reactivity and Pathways

The reactivity of p-(allyloxy)benzaldehyde is dominated by its two primary functional groups: the aldehyde and the allyl ether.

- Aldehyde Group:** The aldehyde group is susceptible to nucleophilic addition reactions and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. It can also participate in condensation reactions like the Wittig reaction to form alkenes.[\[16\]](#)
- Allyl Ether Group:** The allyl group is notable for its ability to undergo a  $[1,3]$ -sigmatropic rearrangement known as the Claisen rearrangement. When heated, p-(allyloxy)benzaldehyde rearranges to form 3-allyl-4-hydroxybenzaldehyde.[\[17\]](#)

Caption: Claisen rearrangement of p-(allyloxy)benzaldehyde.

## Experimental Protocols

### Synthesis via Williamson Ether Synthesis

A common method for preparing p-(allyloxy)benzaldehyde is the Williamson ether synthesis, which involves the reaction of p-hydroxybenzaldehyde with an allyl halide in the presence of a base.<sup>[17]</sup><sup>[18]</sup>

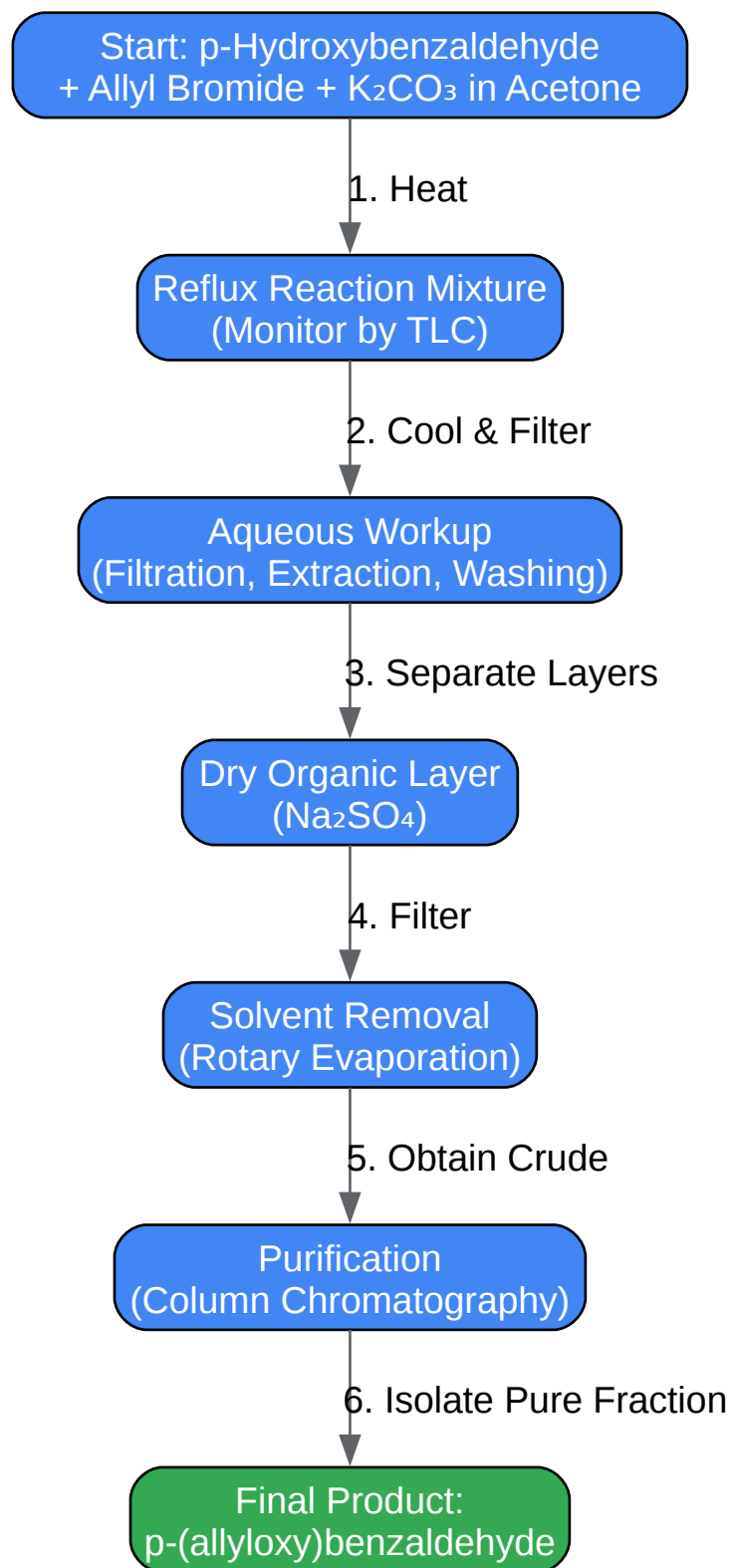
Materials:

- p-Hydroxybenzaldehyde
- Allyl bromide
- Potassium carbonate ( $K_2CO_3$ )
- Acetone or Dimethylformamide (DMF)
- Ethyl acetate
- Brine

Procedure:

- Dissolve p-hydroxybenzaldehyde (1.0 eq.) in acetone or DMF in a round-bottom flask.
- Add anhydrous potassium carbonate (1.5 eq.) to the solution.
- Add allyl bromide (1.2 eq.) dropwise to the stirring mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate in vacuo to obtain the crude product.

- Purify the crude product by column chromatography on silica gel.



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Caption: General workflow for synthesis and purification.

## Characterization Protocols

**Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:** A small drop of the liquid sample is placed directly onto the ATR crystal. The spectrum is typically recorded from 4000  $\text{cm}^{-1}$  to 400  $\text{cm}^{-1}$ . A background spectrum of the clean crystal is taken first and automatically subtracted from the sample spectrum.<sup>[10]</sup>

**$^1\text{H}$  NMR Spectroscopy:** Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.<sup>[19]</sup>

## Safety Information

p-(Allyloxy)benzaldehyde is classified as an irritant.<sup>[4]</sup> It is known to cause skin irritation and serious eye irritation.<sup>[5][7]</sup> It may also cause an allergic skin reaction.<sup>[4][9]</sup>

GHS Hazard Statements:

- H315: Causes skin irritation.<sup>[5]</sup>
- H317: May cause an allergic skin reaction.<sup>[4]</sup>
- H319: Causes serious eye irritation.<sup>[5]</sup>

**Precautionary Measures:** Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.<sup>[5][20]</sup> Work should be conducted in a well-ventilated area or a fume hood.<sup>[7][20]</sup>

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- To cite this document: BenchChem. [Physical and chemical properties of p-(allyloxy)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266427#physical-and-chemical-properties-of-p-allyloxy-benzaldehyde]

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